molecular formula C20H21N3O6S B3004262 ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-97-3

ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B3004262
CAS RN: 864925-97-3
M. Wt: 431.46
InChI Key: QESBHVQVXZZFBA-UHFFFAOYSA-N
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Description

The compound , ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex organic molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of multiple functional groups and heteroatoms within their cyclic structures, which can impart a variety of chemical properties and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the preparation of intermediates such as ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which can react with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . Additionally, the synthesis of ethyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds, is another example of the synthetic routes employed in creating such complex molecules .

Molecular Structure Analysis

The molecular structure of these compounds can be characterized using various spectroscopic methods such as FTIR, 1H and 13C NMR, and X-ray crystallographic analysis. For instance, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined to crystallize in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds can lead to a variety of chemical reactions. For example, ethyl 3-ethoxymethylene-2,4-dioxovalerate can react with 2-aminobenzamide analogs and 2-aminothiophenol to produce pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives . Furthermore, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives can yield ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the compound's stability and solubility . The thermal, spectral, and magnetic properties of these compounds can be studied to gain insights into their stability and reactivity. For example, the thermal and spectral analyses of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been conducted to understand their potential as anti-rheumatic agents .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its utility in creating complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, it has been employed in the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, further showcasing its versatility in organic synthesis (Çolak, Karayel, Buldurun, & Turan, 2021).

Applications in Anticancer Research

This compound also finds application in the development of potential anticancer agents. For instance, derivatives of thieno[2,3-b]pyridine, synthesized using this compound, have shown cytotoxic effects against sensitive and multidrug-resistant leukemia cells, indicating its potential in cancer therapy research (Al-Trawneh et al., 2021).

Development of Anticonvulsants

Additionally, derivatives of ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been explored for their anticonvulsant activities. These studies have shown promising results in protecting against induced convulsions in experimental models, suggesting a potential role in the development of new anticonvulsant drugs (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).

Antimicrobial Applications

Research has also delved into the antimicrobial applications of derivatives of this compound. Studies have shown that certain diiodocoumarin derivatives, synthesized from ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, exhibit significant antimicrobial activities against a range of microorganisms (Mohamed et al., 2011).

Scientific Research Applications of Ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Synthesis and Characterization

  • The compound has been utilized in the synthesis of novel pyrido and thieno pyrimidine derivatives, showcasing its versatility as a precursor in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
  • It has also been used in the synthesis of complex molecules like pyrido and thieno pyrimidobenzimidazoles, contributing to the development of new fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemical Properties and Analysis

  • The compound's derivatives, such as Schiff base compounds, have been characterized using various spectroscopic methods, contributing to the understanding of their chemical properties (Çolak, Karayel, Buldurun, & Turan, 2021).
  • X-ray crystallographic analysis has been performed on these derivatives, providing detailed insights into their molecular and crystal structure (Çolak, Karayel, Buldurun, & Turan, 2021).

Potential Biological Applications

properties

IUPAC Name

ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-2-27-20(26)23-8-7-11-15(9-23)30-19(16(11)17(21)24)22-18(25)14-10-28-12-5-3-4-6-13(12)29-14/h3-6,14H,2,7-10H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESBHVQVXZZFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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